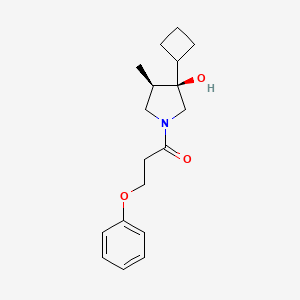
1-benzyl-4-(2-bromobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-(2-bromobenzyl)piperazine, commonly known as BZP, is a synthetic compound that belongs to the class of piperazines. It was initially developed as a potential antidepressant, but due to its stimulant properties, it has gained popularity as a recreational drug. BZP is a Schedule III drug in the United States and is banned in many countries due to its potential for abuse and addiction.
Mechanism of Action
BZP acts as a stimulant by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an accumulation in the synaptic cleft and prolonged activation of their receptors.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver and increases the breakdown of fat for energy. BZP has been found to have a similar effect on the brain as amphetamines, leading to increased alertness, euphoria, and decreased appetite.
Advantages and Limitations for Lab Experiments
BZP has been used in animal studies to investigate the effects of stimulants on the brain and behavior. Its similarity to amphetamines makes it a useful tool for studying the mechanisms of action of these drugs. However, its potential for abuse and addiction limits its usefulness in research and raises ethical concerns.
Future Directions
There are several potential future directions for research on BZP. One area of interest is its potential as a treatment for ADHD, as it has been shown to have similar effects to amphetamines but with a lower risk of addiction. Another area of interest is its potential as a tool for studying the mechanisms of addiction and withdrawal, as its similarity to amphetamines makes it a useful model for these processes. Additionally, more research is needed to fully understand the long-term effects of BZP use on the brain and body.
Synthesis Methods
The synthesis of BZP involves the reaction of piperazine with benzyl chloride and 2-bromobenzyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then purified through recrystallization or column chromatography.
Scientific Research Applications
BZP has been studied for its potential as an antidepressant and as a treatment for Parkinson's disease. It has also been investigated for its effects on the central nervous system and its potential as a substitute for amphetamines in the treatment of attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
1-benzyl-4-[(2-bromophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2/c19-18-9-5-4-8-17(18)15-21-12-10-20(11-13-21)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKZKNJQOVGIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5643616.png)
![phenyl [4-(3-methoxyphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5643627.png)
![[2-(3-{[rel-(1R,5R)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5643634.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5643641.png)
![(3R*,4S*)-1-[4-(4-chlorophenyl)butanoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5643646.png)
![8-[(2-methoxyphenyl)acetyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5643647.png)
![2-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5643655.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5643669.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B5643675.png)
![11-(2-phenylethyl)-11H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-amine](/img/structure/B5643683.png)

![N-{4-[(2-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5643716.png)